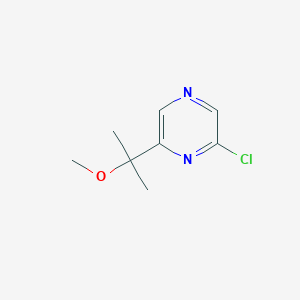![molecular formula C13H8N2O2 B13938530 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is a heterocyclic compound that features a pyridine ring fused to a pyrano ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with pyridine derivatives under acidic conditions . The reaction conditions often require the use of catalysts such as acetic acid and heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyrano derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[3,2-c]pyridin-4-one: This compound shares a similar pyridine-pyrano fused ring structure and has been studied for its anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature fused heterocyclic rings and have diverse biological activities.
Uniqueness
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is unique due to its specific ring fusion and the presence of both pyridine and pyrano moieties
Eigenschaften
Molekularformel |
C13H8N2O2 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-pyridin-4-ylpyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-11-3-6-15-8-10(11)7-12(17-13)9-1-4-14-5-2-9/h1-8H |
InChI-Schlüssel |
XZTPDRCSZVBMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)

![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)


